Validoxylamine A
Description
Contextualization within Pseudodisaccharide Chemistry
Validoxylamine A is classified as a pseudodisaccharide. Unlike true disaccharides, which consist of two monosaccharide units linked by a glycosidic bond (C-O-C), pseudodisaccharides feature a nitrogen atom in the linkage, forming a C-N-C bridge. plos.orgrsc.org Specifically, this compound is composed of two C7-cyclitol units, valienamine (B15573) and validamine (B1683471), connected by this characteristic nitrogen bridge. plos.orgnih.gov This unique structural feature is central to its biological activity.
The valienamine moiety is an unsaturated aminocyclitol, while validamine is its saturated counterpart. nih.gov This pseudodisaccharide structure mimics the natural substrate of trehalase, trehalose (B1683222), allowing it to bind tightly to the enzyme's active site and inhibit its function. mdpi.combeilstein-journals.org
Role as an Intermediate in Validamycin Biosynthesis
This compound is a crucial intermediate in the biosynthetic pathway of validamycin A, a potent antifungal agent used in agriculture. plos.orgnih.gov The biosynthesis of validamycin A is a complex process carried out by microorganisms, most notably Streptomyces hygroscopicus. nih.govdokumen.pub
The formation of this compound is a key step in this pathway. It is synthesized from two precursor molecules, which are themselves derived from primary metabolism. nih.gov Current research suggests that the biosynthesis involves the condensation of two C7N aminocyclitol units. One proposed pathway involves the formation of a Schiff base between valienone (B1250258) and validamine, which is then reduced to form the C-N linkage of this compound. nih.govebi.ac.uk
The final step in the biosynthesis of validamycin A is the glycosylation of this compound. A glucose unit is transferred to the 4'-position of the validamine moiety of this compound, completing the structure of validamycin A. ebi.ac.uknih.gov The enzyme responsible for the formation of the C-N bond in this compound, a glycosyltransferase-like protein, is a subject of ongoing research due to its unusual catalytic activity. nih.gov
Historical Academic Discoveries and Early Research Significance
Validamycins were first discovered in the 1970s during screenings for new antibiotics to combat sheath blight in rice plants, a disease caused by the fungus Rhizoctonia solani. dokumen.pub These compounds were isolated from the fermentation broth of Streptomyces hygroscopicus var. limoneus. oup.comdokumen.pub
Initial research focused on the potent antifungal properties of the validamycins. It was later discovered that validamycin A itself is a prodrug. oup.com It is transported into fungal cells where it is hydrolyzed by a β-glucosidase to release this compound. oup.com Subsequent studies in the 1980s revealed that this compound is the actual active compound, exhibiting powerful inhibitory activity against trehalase. oup.com The inhibition of this enzyme disrupts the energy metabolism of the fungus, leading to its growth inhibition. plos.org
The discovery of this compound and the elucidation of its role as a potent trehalase inhibitor were significant milestones. This research not only provided a deeper understanding of the mode of action of validamycin but also highlighted trehalase as a viable target for antifungal agents. oup.com The first synthesis of isomers of this compound was reported in 1981. dokumen.pub This and subsequent synthetic efforts have been crucial for structure-activity relationship studies and the development of new derivatives.
Structure
2D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYNBLLJHFIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959504 | |
| Record name | 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38665-10-0 | |
| Record name | 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymatic Mechanisms
Discovery and Characterization of Biosynthetic Gene Clusters
The genetic blueprint for validoxylamine A synthesis is encoded within a cluster of genes, the discovery and analysis of which have been pivotal in unraveling its biosynthetic logic.
Streptomyces hygroscopicus Biosynthesis
The primary source for the industrial production of the closely related antifungal agent, validamycin A, is the bacterium Streptomyces hygroscopicus. core.ac.uk Consequently, its biosynthetic gene cluster, often referred to as the val or vld cluster, has been the subject of intense investigation. core.ac.ukplos.orgnih.govnih.gov Sequencing and functional analysis of a 45 kb DNA region from S. hygroscopicus 5008 revealed the genes responsible for validamycin A biosynthesis. core.ac.uknih.gov This cluster contains the genetic information for the synthesis of the two key C7-cyclitol units and their subsequent linkage. plos.org The inactivation of a putative glycosyltransferase gene, valG, within this cluster led to the accumulation of this compound, confirming its role as a direct precursor to validamycin A. core.ac.uknih.gov The entire val gene cluster has been successfully amplified in tandem within S. hygroscopicus 5008, leading to enhanced production of validamycin A and a decrease in the accumulation of the this compound intermediate. nih.gov
Alternative Pathways (e.g., Actinosynnema mirum)
Nature's biosynthetic inventiveness is further highlighted by the discovery of an alternative pathway to this compound in Actinosynnema mirum DSM 43827. nih.govacs.org Through a combination of genome mining, gene knockouts, and comparative metabolomic analyses, a novel biosynthetic route was identified. nih.govacs.org While the core chemical transformations share similarities with the S. hygroscopicus pathway, the genetic and enzymatic machinery exhibit distinct differences. nih.gov This discovery underscores the diversity of biosynthetic strategies that have evolved in nature to produce structurally similar yet complex molecules. nih.gov The characterization of such alternative pathways provides a broader understanding of the evolution of these biosynthetic systems and presents opportunities for bioengineering and the discovery of new natural products. nih.gov
Enzymology of this compound Formation
The central and most chemically challenging step in the biosynthesis of this compound is the formation of a carbon-nitrogen (C-N) bond between two cyclitol moieties. This remarkable transformation is catalyzed by a highly specialized enzyme.
Pseudo-Glycosyltransferase VldE Catalysis
The key enzyme responsible for the synthesis of this compound 7′-phosphate, the immediate precursor to this compound, is VldE. plos.orgresearchgate.net VldE is a pseudo-glycosyltransferase, an enzyme that is structurally similar to glycosyltransferases but catalyzes the formation of a non-glycosidic C-N linkage instead of a typical C-O glycosidic bond. plos.orgnih.govacs.org This enzyme facilitates the condensation of two pseudosugar substrates, GDP-valienol and validamine (B1683471) 7-phosphate, to form this compound 7′-phosphate with a net retention of the stereochemical configuration at the anomeric center. plos.orgacs.org
VldE exhibits a high degree of specificity for its substrates. The enzyme's active site is exquisitely tailored to bind both the donor substrate, GDP-valienol, and the acceptor substrate, validamine 7-phosphate, in a precise orientation that facilitates the C-N bond formation. nih.gov Structural studies of VldE in complex with its products have provided detailed insights into the molecular basis of this recognition. plos.orgrcsb.org The enzyme's ability to discriminate between closely related stereoisomers is a critical aspect of its function, ensuring the production of the biologically active isomer of this compound. This chiral discrimination is a hallmark of many biosynthetic enzymes and reflects the sophisticated molecular recognition capabilities that have evolved to control chemical reactivity and specificity.
The mechanism by which VldE forges the C-N bond is a subject of significant scientific interest. Unlike many glycosyltransferases that proceed through a double displacement mechanism, VldE is proposed to utilize a concerted but asynchronous internal return mechanism, often referred to as an SNi-like mechanism. plos.orgnih.govplos.org In this model, the olefinic moiety of the GDP-valienol substrate plays a crucial role in facilitating the coupling reaction. plos.orgplos.org This is thought to occur through a process analogous to the formation of an oxonium ion-like transition state in conventional glycosyltransferases. plos.orgplos.org The reaction results in the direct formation of the C-N bond with retention of stereochemistry at the reacting carbon center. plos.org Kinetic isotope effect experiments support the notion of an SNi-like mechanism for the VldE-catalyzed reaction. nih.gov
Structural Elucidation of VldE-Ligand Complexes (e.g., VldE-GDP, VldE-Validoxylamine A 7′-phosphate)
The pseudo-glycosyltransferase VldE is a pivotal enzyme that catalyzes the formation of a non-glycosidic C-N bond, a crucial step in the synthesis of this compound 7′-phosphate. nih.gov To understand its mechanism, the three-dimensional structures of VldE from Streptomyces hygroscopicus subsp. limoneus have been determined in several forms: apo (unliganded), in complex with guanosine (B1672433) 5′-diphosphate (GDP), and in complex with both GDP and its product, this compound 7′-phosphate. nih.govnih.gov
These structural studies reveal that VldE is composed of two Rossman-like β/α/β domains arranged in a GT-B configuration. nih.govplos.org The active site is located at the interface of these two domains. nih.gov The binding of GDP to VldE has been characterized, and the structural details explain the enzyme's preference for the guanine (B1146940) moiety over the uracil (B121893) moiety, which is found in the substrate for the related enzyme OtsA. nih.govnih.gov
The crystal structure of the VldE-GDP-validoxylamine A 7′-phosphate complex provides a snapshot of the enzyme after catalysis. nih.govnih.gov This structure has been instrumental in providing insights into the "internal return" mechanism, which explains how the reaction proceeds with a net retention of the stereochemical configuration of the donated cyclitol. nih.govnih.govlsu.edu The binding of the this compound 7′-phosphate product induces conformational changes in the active site, particularly in the side chains of residues Asp158, Tyr159, and Arg326. plos.org
Comparative Enzymology with Trehalose (B1683222) 6-Phosphate Synthase (OtsA)
VldE shares significant structural and mechanistic similarities with trehalose 6-phosphate synthase (OtsA), a glycosyltransferase that catalyzes the formation of trehalose 6-phosphate from UDP-glucose and glucose 6-phosphate. nih.govresearchgate.net Despite a modest sequence identity of only 19% (29% homology) between VldE and Escherichia coli OtsA, both enzymes are classified as members of the GT20 glycosyltransferase family. researchgate.net
Both VldE and OtsA possess a GT-B fold with two Rossman-like domains. nih.govnih.gov However, there are critical differences in their substrate specificities. VldE utilizes GDP-valienol and validamine 7-phosphate as substrates to form a C-N bond, whereas OtsA uses UDP-glucose and glucose 6-phosphate to form a glycosidic bond. nih.govnih.gov The basis for this difference in nucleotide preference lies in the amino acid residues within their respective active sites. nih.gov Comparative studies involving chimeric proteins of VldE and OtsA have revealed that the N-terminal domains of these enzymes are crucial for determining acceptor substrate specificity and also influence the preference for the nucleotidyl diphosphate (B83284) moiety of the donor. nih.gov
Kinetic isotope effect experiments suggest that VldE catalyzes the C-N bond formation through an SNi-like mechanism, similar to the proposed mechanism for OtsA. figshare.comacs.org This mechanism involves an oxocarbenium-like transition state. tandfonline.com
This compound 7′-Phosphate Synthase (ValL) Function and Structure
Initially annotated as this compound 7′-phosphate (V7P) synthase, the protein ValL, encoded by the valL gene in the validamycin A biosynthetic gene cluster of Streptomyces hygroscopicus 5008, exhibits high similarity to trehalose 6-phosphate (T6P) synthase. plos.orgnih.gov
Gene Inactivation and Complementation Studies
To confirm the role of ValL in validamycin A biosynthesis, gene inactivation experiments were performed. plos.org Disruption of the valL gene in S. hygroscopicus resulted in the complete abolishment of both this compound and validamycin A production. plos.orgebi.ac.uk This loss of production was confirmed through HPLC analysis.
Subsequent complementation studies, where a functional copy of the valL gene was reintroduced into the mutant strain, successfully restored the production of validamycin A and this compound, albeit at about 10% of the wild-type levels. plos.org These genetic experiments unequivocally demonstrate that ValL is essential for the biosynthesis of this compound. plos.org
Structural Analysis of ValL (e.g., Apo and Trehalose-bound Forms)
The crystal structures of ValL have been determined in both its apo (ligand-free) form and in a complex with trehalose, a product analog. plos.orgresearchgate.net The structural data reveal that ValL adopts a typical GT-B protein fold, characterized by two Rossmann-fold domains with the active site situated at their junction. plos.orgnih.gov
A comparison of the apo and trehalose-bound structures highlights significant conformational changes upon ligand binding. plos.org In the apo structure, a region encompassing residues 88-110 shows notable structural variance between the two molecules in the asymmetric unit. plos.orgresearchgate.net However, upon binding of trehalose, this region adopts a more ordered conformation, forming two adjacent helices. plos.org This ligand-induced structural change is a common feature among other GT-B glycosyltransferases. plos.org The trehalose molecule is held in the active site through a network of hydrogen bonds with residues such as Arg12, Arg326, Asn325, and Asp383. researchgate.net
Proposed Catalytic Mechanisms of ValL
The structural homology between ValL and OtsA, along with modeling studies of V7P in the active site of ValL, suggests that ValL likely employs a catalytic mechanism similar to that of OtsA. plos.orgnih.govresearchgate.net This proposed mechanism is an SNi-like (internal nucleophilic substitution) reaction. plos.orgnih.gov This type of mechanism involves the formation of an intermediate with retention of the stereochemical configuration. researchgate.net
Phosphatase-Mediated Dephosphorylation (VldH)
The final step in the formation of this compound is the dephosphorylation of this compound 7′-phosphate. This reaction is catalyzed by the phosphatase enzyme VldH. nih.govuniprot.orgplos.org The vldH gene, located within the validamycin biosynthetic gene cluster, encodes a protein belonging to the haloacid dehalogenase-like superfamily of hydrolases. nih.gov
Glucosyltransferase (VldK/ValG) in Downstream Biosynthesis
The final step in the biosynthesis of the antifungal agent validamycin A is the glucosylation of its precursor, this compound. This crucial transformation is catalyzed by the enzyme this compound glucosyltransferase, which is encoded by the valG or vldK gene in Streptomyces hygroscopicus. nih.govmicrobialtec.comgenome.jpcreative-enzymes.com This enzyme belongs to the glycosyltransferase (GT) superfamily, specifically the GT-A family, and is classified under EC 2.4.1.338. genome.jpnih.govresearchgate.net
The reaction involves the transfer of a glucose moiety from an activated sugar donor, Uridine diphosphate-glucose (UDP-glucose), to the 4'-hydroxyl group of the this compound acceptor molecule. genome.jpnih.gov This process results in the formation of validamycin A and Uridine diphosphate (UDP). genome.jp The role of VldK/ValG is essential; in vivo inactivation of the valG gene has been shown to abolish validamycin A production, leading to the accumulation of the precursor this compound. nih.gov The production of validamycin A can be restored by the reintroduction of the functional valG gene. nih.gov
Interestingly, VldK/ValG is a GT-A fold glycosyltransferase involved in secondary metabolism. nih.govresearchgate.net A notable feature of ValG is the presence of an unusual DTG motif, which deviates from the highly conserved DXD motif typically found in related glycosyltransferases. nih.gov The DXD motif is generally involved in coordinating a divalent metal ion, such as Mg2+, and binding the NDP-sugar substrate. nih.gov
Prior to the action of VldK/ValG, a dephosphorylation step is necessary. The precursor, this compound 7'-phosphate, is acted upon by a phosphatase, VldH, to remove the phosphate (B84403) group, yielding the phosphate-free this compound substrate required by the glucosyltransferase. researchgate.netnih.govplos.org
Research Findings
Detailed enzymatic assays have provided significant insights into the function and substrate flexibility of VldK/ValG. The recombinant protein, expressed in E. coli, has been used to confirm its role in the glycosylation of this compound to validamycin A in vitro. nih.gov Studies have also explored the enzyme's ability to utilize alternative sugar donors. While its natural and most efficient substrate is UDP-glucose, research has shown that ValG can also recognize and utilize UDP-galactose. nih.govresearchgate.net This leads to the enzymatic synthesis of an unnatural analog, 4''-epi-validamycin A, which has demonstrated moderate inhibitory activity against the fungal pathogen Rhizoctonia solani. nih.gov
Enzymatic Reaction
The core reaction catalyzed by VldK/ValG is summarized in the table below.
| Enzyme | Substrate (Acceptor) | Substrate (Donor) | Product | Byproduct |
| This compound glucosyltransferase (VldK/ValG) | This compound | UDP-glucose | Validamycin A | UDP |
Table 1: The primary enzymatic reaction catalyzed by VldK/ValG.
Substrate Specificity
VldK/ValG exhibits a degree of flexibility in its choice of sugar donor, as detailed in the following table.
| Enzyme | Acceptor Substrate | Tested Donor Substrates | Resulting Product |
| This compound glucosyltransferase (VldK/ValG) | This compound | UDP-glucose (Natural) | Validamycin A |
| UDP-galactose | 4''-epi-validamycin A | ||
| UDP-N-acetylglucosamine | No reaction | ||
| UDP-glucuronic acid | No reaction | ||
| GDP-mannose | No reaction |
Table 2: Substrate donor specificity of VldK/ValG based on in vitro enzymatic assays. nih.gov
Synthetic Chemistry and Chemical Modification Strategies
Enzymatic Production Methodologies
Enzymatic synthesis provides a biocatalytic route to Validoxylamine A, primarily through the specific hydrolysis of its parent compound, Validamycin A. nih.gov This approach is noted for its high specificity and operation under mild reaction conditions.
The primary biocatalytic method for producing this compound involves the enzymatic hydrolysis of Validamycin A, a reaction catalyzed by the enzyme β-glucosidase. nih.govebi.ac.uk This process selectively cleaves the glycosidic bond in Validamycin A to yield this compound and glucose. plos.org Enzymes for this biotransformation have been sourced from various organisms, including honeybees (Apis cerana Fabr.) and recombinant Escherichia coli. nih.govnih.gov
The efficiency of the enzymatic conversion of Validamycin A to this compound is highly dependent on key reaction parameters. Research has focused on optimizing these conditions to maximize product yield.
For the β-glucosidase extracted from honeybees (Apis cerana Fabr.), the enzyme demonstrates stability over a pH range of 5.0 to 7.5 and temperatures between 30°C and 40°C. nih.govebi.ac.uk
In another approach, a gene encoding β-glucosidase was cloned and overexpressed in Escherichia coli, and the resting recombinant cells were used for the biotransformation. nih.gov This system achieved a high biotransformation yield of 92% under optimized conditions. nih.gov
A summary of optimized reaction parameters from a study using recombinant E. coli is presented below.
| Parameter | Optimal Value |
| Temperature | 37°C |
| pH | 7.0 (0.1 M Sodium Phosphate (B84403) Buffer) |
| Substrate Concentration | 32 mM Validamycin A |
| Biocatalyst Concentration | 0.71 mg dry cell w/ml |
| Reaction Time | 1 hour |
| Data derived from a study on the biotransformation of Validamycin A using resting cells of a recombinant Escherichia coli. nih.gov |
The kinetic properties of the biocatalysts used are crucial for understanding the reaction mechanism and efficiency. Studies on β-glucosidase from honeybees (Apis cerana Fabr.) have been conducted to characterize its activity in the hydrolysis of Validamycin A. nih.gov The investigation into the biocatalyzed hydrolysis process revealed that the enzyme's activity is influenced by both the substrate and the product. nih.govebi.ac.uk Kinetic characterization provides essential data for designing and modeling the bioreactor system for large-scale production.
A significant finding in the enzymatic production of this compound is the phenomenon of product inhibition. nih.gov Investigations have revealed that the catalytic activity of β-glucosidase from honeybees is inhibited not only by the substrate, Validamycin A, but also by the product, this compound. nih.govebi.ac.uk
The inhibition constants (Kᵢ) quantify the extent of this inhibition.
| Inhibitor | Inhibition Constant | Type of Inhibition |
| Validamycin A (Substrate) | Kᵢₛ = 5.01 mM | Substrate Inhibition |
| This compound (Product) | Kᵢₚ = 1.32 mM | Competitive Inhibition |
| Data derived from a study using β-glucosidase from honeybees (Apis cerana Fabr.). nih.gov |
The lower Kᵢₚ value for this compound indicates that it is a more potent inhibitor of the enzyme than the substrate itself. nih.gov
β-Glucosidase-Catalyzed Hydrolysis of Validamycin A
Kinetic Characterization of Biocatalysts (e.g., Honeybee β-Glucosidase)
Total Chemical Synthesis Approaches
Beyond enzymatic methods, total chemical synthesis offers a powerful alternative for constructing the this compound molecule. These routes provide versatility and access to structural analogs for further research.
A notable total synthesis of (+)-Validoxylamine A has been successfully achieved starting from a derivative of Validoxylamine B. psu.edursc.org Since this compound differs from Validoxylamine B only by the absence of a 6'-hydroxy group, the core strategy of this synthesis is the specific deoxygenation of this position. psu.edu
The multi-step synthesis pathway can be summarized as follows:
Starting Material : The synthesis begins with a protected derivative of Validoxylamine B. psu.edu
Aziridine (B145994) Formation : An initial attempt at radical deoxygenation of the target hydroxyl group was unsuccessful. psu.edu The successful approach involved the sulphonylation of the Validoxylamine B derivative, which unexpectedly but effectively resulted in the formation of a reactive aziridine ring. psu.edursc.org
Nucleophilic Ring Opening : The strained aziridine ring was then opened through a nucleophilic displacement reaction using toluene-p-thiol. psu.edursc.org
Reduction : The resulting thioether was subsequently reduced to remove the sulfur group. This step was accomplished using Raney nickel, yielding the desired deoxygenated this compound derivative. psu.edursc.org
Deprotection : In the final stage, the protecting groups on the molecule were removed to afford the final product, (+)-Validoxylamine A. psu.edursc.org
This synthetic route was significant as it not only constituted the first total synthesis of (+)-Validoxylamine A but also provided a derivative that could be further converted into Validamycin A and Validamycin E through glycosylation. psu.edu
Synthesis from Validoxylamine B Derivatives
Stereoselective Deoxygenation via Aziridine Intermediates
The conversion of a Validoxylamine B derivative to a this compound derivative is effectively a deoxygenation reaction. Direct methods for this transformation, such as radical deoxygenation using tributyltin hydride on a dithiocarbonate derivative, have proven unsuccessful. psu.edu This challenge led chemists to devise a more nuanced, multi-step pathway involving a highly reactive aziridine intermediate. psu.edu
The synthesis begins with a suitable precursor, such as a derivative of Validoxylamine B, where the secondary hydroxyl group intended for removal and the adjacent amino group are in a diaxial orientation. Treatment of this precursor with a sulfonylating agent, intending to form a good leaving group for a subsequent reduction, unexpectedly results in the exclusive and spontaneous formation of a strained, fused aziridine ring system. psu.edu This intramolecular cyclization occurs as the newly formed sulfonate is immediately displaced by the neighboring amino group. The formation of this aziridine is a critical step, as it activates the carbon center for the subsequent stereoselective reactions that define this synthetic route. psu.edu
Nucleophilic Displacement and Reductive Cleavage
The highly reactive nature of the aziridine intermediate is pivotal for the success of the deoxygenation. psu.edu The strained three-membered ring is susceptible to nucleophilic attack. In a key transformation, the aziridine ring is opened via nucleophilic displacement using a thiol, such as toluene-p-thiol. This reaction proceeds with high regioselectivity, with the nucleophile attacking the carbon atom (C-6) that is to be deoxygenated. The attack introduces a p-tolylthio group, yielding a single sulfide (B99878) product in high yield. psu.edu
The final step in the deoxygenation sequence is a reductive cleavage (desulfurization) of the carbon-sulfur bond. This is typically accomplished using a reducing agent like Raney nickel. psu.edu The treatment effectively removes the thioether, replacing it with a hydrogen atom and completing the removal of the original hydroxyl group's oxygen. This sequence—aziridination, nucleophilic ring-opening, and reductive cleavage—provides an effective, albeit indirect, method for the stereoselective deoxygenation of the cyclitol backbone, culminating in the synthesis of the protected this compound derivative. psu.edu
Synthesis from Branched-Chain Inosose Derivatives
An alternative and powerful approach to the core structure of validamycin components, including validoxylamines, starts from carbohydrate precursors. This strategy leverages the inherent chirality of sugars like D-glucose to construct the complex carbocyclic system through key carbon-carbon bond-forming reactions.
Aldol (B89426) Condensation Strategies
A highly effective method for constructing the carbocyclic core is the intramolecular direct aldol reaction. nih.govtcichemicals.com This strategy involves the synthesis of a diketone derived from a carbohydrate starting material. The sugar is chemically elaborated into a linear chain containing two ketone functionalities at appropriate positions. nih.gov
Upon treatment with a base, one of the ketones is converted into an enolate, which then attacks the other ketone intramolecularly. This cyclization forms a new carbon-carbon bond and generates a hydroxylated cyclohexanone (B45756) ring, the fundamental scaffold of inosose derivatives. The stereochemical outcome of this aldol reaction can be dependent on the specific base used, allowing for controlled access to different carbocycle configurations (e.g., D-gluco, D-manno). nih.gov The resulting D-gluco-cyclohexanones can then be readily converted into Validoxylamine G, demonstrating the utility of this strategy for accessing the validoxylamine family of compounds. nih.gov
Stereoselective Introduction of Amino and Hydroxyl Groups
In syntheses starting from branched-chain inosose derivatives, the hydroxyl groups are typically carried over from the carbohydrate starting material, with their stereochemistry being set from the beginning. The crucial step is the stereoselective introduction of the amino group. A common and effective method for this is reductive amination. researchgate.netjocpr.com
This process involves reacting the ketone group of the inosose derivative with an appropriate amine source, such as an amino compound, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ, often using selective reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final amine. researchgate.netharvard.edu This direct reductive amination allows for the construction of the N-substituent moiety and the stereoselective formation of the C-N bond, leading to key precursors for N-substituted valiolamine (B116395) and validoxylamine derivatives. researchgate.net
Synthesis of Racemic Isomers and Chiral Resolution Techniques
The synthesis of racemic isomers of this compound has been achieved through the coupling of a protected DL-validamine (a racemic mixture) with suitable allyl bromides, which serve as precursors to the unsaturated branched-chain cyclitol portion of the molecule. oup.com This reaction produces a mixture of racemic diastereomers, which can be separated using conventional laboratory techniques such as column chromatography on silica (B1680970) gel. oup.com
The successful separation of these diastereomers indicates that if an optically pure (chiral) validamine (B1683471) derivative were used instead of the racemate, it would be possible to synthesize optically pure this compound analogs directly. oup.com This highlights the importance of chiral resolution techniques, which are methods used to separate enantiomers from a racemic mixture. numberanalytics.comnumberanalytics.com Common resolution strategies include:
Diastereomeric Salt Formation: Reacting the racemic amine (like validamine) with a single enantiomer of a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by crystallization. core.ac.uk
Chromatographic Methods: Using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. numberanalytics.commdpi.com
Enzymatic Resolution: Employing enzymes that selectively react with only one of the enantiomers in the racemic mixture, allowing the unreacted enantiomer to be separated from the newly formed product. unipd.it
For the synthesis of enantiomerically pure this compound, the resolution of the validamine precursor is a critical step.
Derivatization for Structure-Activity Relationship Studies
To explore and enhance the biological activity of this compound (VAA), researchers engage in derivatization to conduct structure-activity relationship (SAR) studies. mdpi.com SAR studies aim to understand how specific changes to a molecule's structure affect its biological function, guiding the design of more potent and selective compounds. nih.gov
A significant SAR study on VAA involved the synthesis of a series of novel fatty acid esters. researchgate.netresearchgate.net In this work, thirty different this compound fatty acid esters (VAFAEs) were synthesized by reacting VAA with various acyl donors (fatty acids) in a process catalyzed by the enzyme Novozym 435. researchgate.net The resulting ester derivatives were then tested for their antifungal activity against plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum, as well as their insecticidal activity against pests such as Aphis craccivora. researchgate.net
The results showed that many of the ester derivatives had significantly improved biological activities compared to the parent VAA. researchgate.net For instance, the derivative formed with pentadecanoic acid exhibited vastly superior inhibitory activity against R. solani (EC₅₀ of 0.01 µmol L⁻¹) compared to VAA (EC₅₀ of 34.99 µmol L⁻¹). Similarly, the oleic acid ester of VAA showed higher insecticidal activity against A. craccivora than the commercial pesticide Pymetrozine. researchgate.net These findings demonstrate that esterification, particularly with long-chain fatty acids, is a beneficial strategy for enhancing the pesticidal properties of this compound, providing valuable insights for the development of new eco-friendly agrochemicals. researchgate.net
Synthesis of this compound Fatty Acid Esters (VAFAEs)
This compound (VAA), a natural polyhydroxyl compound derived from the agricultural antibiotic validamycin, serves as a precursor for the synthesis of various ester derivatives. nih.gov The esterification of VAA to produce this compound Fatty Acid Esters (VAFAEs) has been explored as a strategy to develop novel, eco-friendly pesticides with enhanced biological activities. nih.govresearchgate.net
Lipase-Catalyzed Esterification Protocols
The synthesis of VAFAEs is effectively achieved through enzymatic processes, specifically using lipase-catalyzed esterification. nih.govresearchgate.net A common protocol involves the use of Novozym 435, an immobilized lipase (B570770) from Candida antarctica, which has demonstrated high efficiency in these reactions. nih.govnih.gov
The general synthetic route involves the reaction of this compound with various fatty acids in an organic solvent. researchgate.net Optimization studies have identified key parameters for the Novozym 435-mediated esterification, including reaction time, temperature, molecular sieve load, and the molar ratio of VAA to the fatty acid. researchgate.net For instance, in a study synthesizing 30 novel VAFAEs, the reactions were carried out using Novozym 435 as the biocatalyst. nih.gov The process typically involves dissolving VAA and a specific fatty acid in a suitable solvent, such as tert-butanol, and adding the lipase to initiate the esterification. researchgate.netresearchgate.net
Impact of Acyl Donor Structure on Compound Activity
The structure of the acyl donor, specifically the fatty acid, significantly influences the biological activity of the resulting VAFAE derivatives. nih.gov Research has shown that modifying the fatty acid chain can lead to derivatives with improved antifungal and insecticidal properties compared to the parent compound, this compound. nih.govresearchgate.net
In a comprehensive study, thirty different VAFAEs were synthesized and tested against the agricultural pathogens Rhizoctonia solani and Sclerotinia sclerotiorum, and the insect pest Aphis craccivora. nih.gov The results demonstrated that the introduction of different acyl donors was beneficial for enhancing bioactivity. nih.gov
Antifungal Activity: Most of the synthesized VAFAE derivatives exhibited improved antifungal activity. nih.gov Notably, the derivative formed with pentadecanoic acid (a saturated fatty acid with a 15-carbon chain) showed the highest inhibitory activity against R. solani, with a median effective concentration (EC₅₀) of 0.01 μmol L⁻¹, a dramatic increase in potency compared to VAA's EC₅₀ of 34.99 μmol L⁻¹. nih.gov Furthermore, 21 of the novel VAFAEs displayed higher inhibitory activity against S. sclerotiorum than VAA. nih.gov
Insecticidal Activity: Twelve of the novel compounds showed improved insecticidal activity. nih.gov The ester synthesized with oleic acid (an unsaturated fatty acid with an 18-carbon chain), known as this compound oleic acid ester, demonstrated the highest insecticidal activity against A. craccivora. nih.gov Its median lethal concentration (LC₅₀) was 39.63 μmol L⁻¹, which was more potent than the commercialized pesticide Pymetrozine (LC₅₀ of 50.45 μmol L⁻¹). nih.gov
These findings underscore the critical role of the acyl donor's structure in determining the specific biological activities of VAFAEs.
Table 1: Impact of Acyl Donor on Biological Activity of Selected VAFAEs This table is interactive. Click on the headers to sort the data.
| Compound | Acyl Donor | Target Organism | Activity Metric | Value (μmol L⁻¹) | Reference Compound | Reference Value (μmol L⁻¹) | Source |
|---|---|---|---|---|---|---|---|
| VAFAE (Compound 14) | Pentadecanoic Acid | Rhizoctonia solani | EC₅₀ | 0.01 | This compound | 34.99 | nih.gov |
| VAFAE (Compound 21) | Oleic Acid | Aphis craccivora | LC₅₀ | 39.63 | Pymetrozine | 50.45 | nih.gov |
Modification of Imino Bonds (e.g., N-Bromosuccinimide Cleavage)
A key chemical modification of this compound involves the cleavage of its imino bond. oup.comrsc.orgrsc.org This reaction is effectively carried out using N-Bromosuccinimide (NBS) in an aqueous N,N-dimethylformamide (DMF) solution. oup.comnih.gov The reaction proceeds via the cleavage of the C-N bond of the imino linkage, which is thought to occur through an N-bromination mechanism. oup.com This chemical degradation method has been established as a robust technique for breaking down this compound and its derivatives. nih.gov
The procedure typically involves dissolving this compound in a DMF/H₂O mixture and adding NBS. nih.gov The reaction mixture is stirred at room temperature for several hours, after which the products are isolated and purified, often using ion-exchange column chromatography. nih.gov This method provides a direct chemical pathway to access the constituent aminocyclitol units of this compound. oup.comnih.gov
Generation of Blocked Derivatives (e.g., Valienamine (B15573) and Validamine Analogs)
The cleavage of the imino bond in this compound with NBS is a pivotal reaction for generating synthetically valuable building blocks, known as blocked derivatives. oup.comrsc.orgrsc.orgoup.com This chemical degradation yields the two core aminocyclitol components of this compound: the unsaturated aminocyclitol valienamine and the saturated aminocyclitol validamine . oup.comnih.gov The reaction also produces corresponding cyclohexanone and cyclohexenone derivatives. oup.comrsc.org
Treating this compound with NBS results in an approximate 1:1 mixture of valienamine and validamine. nih.govresearchgate.net These products are crucial intermediates in chemical synthesis. oup.com Valienamine, in particular, is a pharmaceutically important precursor for producing the antidiabetic drug voglibose. nih.gov The ability to generate these blocked synthons from this compound provides a chemical alternative to microbial degradation methods. oup.com Furthermore, protected derivatives of this compound can also be subjected to this cleavage reaction to provide appropriately protected synthons of valienamine and validamine, which are versatile for the synthesis of pseudo-oligosaccharides. oup.com
Molecular Mechanisms of Biological Activity
Trehalase Inhibition
Validoxylamine A is a well-documented and powerful inhibitor of trehalase, an enzyme that catalyzes the hydrolysis of trehalose (B1683222) into two molecules of glucose. mdpi.comresearchgate.netjst.go.jp This inhibitory action is central to its biological effects, particularly its insecticidal and antifungal properties. mdpi.comjst.go.jp
Competitive Inhibition Kinetics and Binding Affinities (K_i values)
This compound primarily exhibits competitive inhibition against trehalase, meaning it binds to the active site of the enzyme, directly competing with the natural substrate, trehalose. mdpi.comjst.go.jp This mode of inhibition has been observed across a wide range of organisms. mdpi.com The binding affinity of this compound for trehalase is exceptionally high, as indicated by its low inhibition constant (K_i) values. These values vary depending on the source of the trehalase enzyme.
For instance, against the trehalase from the fungus Rhizoctonia solani, this compound demonstrates a K_i of 1.9 nM. mdpi.com In the case of insect trehalases, the K_i value for Spodoptera litura (tobacco cutworm) trehalase is 43 nM, while for termite trehalase, it is 3.2 µM. mdpi.comresearchgate.net A particularly potent inhibition was observed against an unspecified insect trehalase, with a K_i value of 4.3 x 10⁻¹⁰ M. jst.go.jp In mammalian systems, the K_i values range from 0.31 µM for rat intestine trehalase to as low as 0.52 nM for porcine kidney trehalase. mdpi.comnih.gov The K_i value for baker's yeast trehalase is 0.27 nM. mdpi.com
Table 1: K_i Values of this compound for Trehalase from Various Organisms
| Organism/Tissue Source | K_i Value | Reference |
|---|---|---|
| Rhizoctonia solani | 1.9 nM | mdpi.com |
| Insect (Spodoptera litura) | 43 nM | mdpi.com |
| Insect (unspecified) | 0.43 nM | jst.go.jp |
| Termites | 3.2 µM | researchgate.net |
| Rat Intestine | 0.31 µM | mdpi.com |
| Porcine Kidney | 0.52 nM | nih.gov |
| Baker's Yeast | 0.27 nM | mdpi.com |
| Micrococcus varians | 2.4 x 10⁻⁷ M | tandfonline.com |
Structural Mimicry of Trehalose
The potent inhibitory activity of this compound stems from its structural resemblance to the natural substrate, trehalose. mdpi.comox.ac.uk This structural similarity allows it to fit into the active site of the trehalase enzyme. researchgate.netresearchgate.net this compound is considered a mimic of the transition state of trehalose during the enzymatic hydrolysis reaction. nih.govbiologists.com This mimicry is a key factor in its tight binding to the enzyme. biologists.com
Molecular Docking and Active Site Interactions with Trehalases
Molecular docking studies have provided insights into the specific interactions between this compound and the active site of trehalase. These studies confirm that this compound binds within the active site pocket of the enzyme. researchgate.netdb-thueringen.de The interactions involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, which mimics the binding mode of trehalose. researchgate.net
In a study on pig kidney trehalase, it was proposed that the active center comprises two subsites. nih.gov The extremely high affinity of this compound is attributed to the synergistic interactions of its two cyclitol units with these two subsites. nih.gov Docking studies on trehalase from the malaria vector Anopheles gambiae revealed that this compound had the lowest binding energy (−8.8 kcal/mol) among several known trehalase inhibitors, indicating the highest affinity. db-thueringen.demdpi.com The interactions observed included conventional hydrogen bonds, carbon-hydrogen bonds, and Pi-Alkyl interactions with various active site residues. db-thueringen.de
Downstream Metabolic Consequences (e.g., Disruption of Carbohydrate Metabolism)
The inhibition of trehalase by this compound has significant downstream metabolic consequences, primarily the disruption of carbohydrate metabolism. nih.govresearchgate.net Trehalose is a major circulatory sugar in insects, serving as a crucial source of energy. mdpi.comjst.go.jp By blocking the hydrolysis of trehalose to glucose, this compound prevents the utilization of this energy source. jst.go.jp
This disruption leads to an accumulation of trehalose and a significant decrease in glucose levels in the hemolymph of insects. jst.go.jpresearchgate.net The lack of available glucose affects various physiological processes that are dependent on energy derived from carbohydrate metabolism, including chitin (B13524) synthesis, which is vital for the insect exoskeleton. nih.govresearchgate.net This ultimately leads to developmental defects, reduced mobility, and mortality in insects. jst.go.jpjst.go.jp In fungi like Rhizoctonia solani, the inhibition of trehalase disrupts the carbon supply and energy production, leading to growth retardation. plos.org In soybean root nodules, the addition of a trehalase inhibitor led to an increase in trehalose and a decrease in sucrose (B13894) and starch pools. researchgate.net
Glucose Isomerase Inhibition
While the primary and most studied activity of this compound is the inhibition of trehalase, some sources also report its activity as a glucose isomerase inhibitor. biosynth.com
Specificity of Binding to Glucose Isomerase
This compound is described as a potent inhibitor of glucose isomerase (also known as xylose isomerase), an enzyme that catalyzes the reversible isomerization of glucose to fructose (B13574) and D-xylose to D-xylulose. biosynth.commdpi.combioinfopublication.org This enzyme is crucial for sugar metabolism in various microorganisms. mdpi.com The mode of action involves the specific binding of this compound to glucose isomerase, which hinders the enzyme's catalytic activity. biosynth.com This inhibition affects the carbohydrate metabolism of the target organisms. biosynth.com However, detailed kinetic data and specificity comparisons with other substrates for glucose isomerase are not as extensively documented as for its trehalase inhibition. Glucose isomerase itself has a high specificity for its substrates, which is critical for industrial applications like the production of high-fructose corn syrup. mdpi.com
Implications for Carbohydrate Metabolism in Microbial and Plant Systems
This compound significantly impacts the carbohydrate metabolism of microorganisms, particularly pathogenic fungi, by acting as a powerful trehalase inhibitor. nih.govmdpi.comfrontiersin.org In fungi such as Rhizoctonia solani, a major plant pathogen, trehalose serves as a primary storage carbohydrate and is crucial for energy and stress protection. nih.govoup.com Trehalase is the enzyme responsible for hydrolyzing trehalose into two molecules of glucose, providing a ready source of energy for fungal growth, development, and infection processes. frontiersin.orgcazypedia.org
This compound competitively inhibits trehalase with extremely high affinity. nih.gov For instance, it inhibits trehalase from R. solani with a Ki value of 1.9 x 10⁻⁹ M. nih.gov This potent inhibition blocks the breakdown of trehalose, leading to an accumulation of this disaccharide and a subsequent depletion of glucose. nih.gov This disruption of energy metabolism severely hinders the pathogen's ability to grow and cause disease. frontiersin.org Research has shown that while this compound is a potent inhibitor, its precursor, validamycin A, is more readily taken up by the fungal cells. nih.govoup.com Once inside the cell, validamycin A is hydrolyzed by a β-glucosidase to yield the more active this compound, functioning effectively as a prodrug. nih.govoup.com
In plant systems, the primary role of this compound in an agricultural context is to control pathogenic microbes. oup.com While it can inhibit plant enzymes, its high specificity for microbial trehalases makes it an effective disease-control agent. biosynth.com The broader implications for plant carbohydrate metabolism often relate to the complex interactions at the plant-pathogen interface, where numerous carbohydrate-active enzymes are secreted by both the plant and the microbe.
Interactions with Glycosyltransferases and Related Enzymes
The biological activity of this compound is rooted in its structural mimicry of the transition state of glycosidic bond cleavage. This allows it to bind tightly to the active sites of carbohydrate-processing enzymes like glycoside hydrolases and glycosyltransferases.
Substrate and Product Inhibition of β-Glucosidase
This compound is a known inhibitor of β-glucosidases. ebi.ac.uknih.gov Its mechanism of action is competitive, meaning it directly competes with the natural substrate for binding to the enzyme's active site. ebi.ac.uknih.gov The structure of this compound, particularly the protonated nitrogen atom in its cyclitol ring, mimics the positively charged oxocarbenium ion intermediate that is formed during the hydrolysis of a glycosidic bond. This structural and electronic similarity facilitates its high-affinity binding.
Studies investigating the enzymatic hydrolysis of validamycin A to this compound using β-glucosidase have shown that the product, this compound, itself inhibits the enzyme. ebi.ac.uknih.gov This product inhibition is a crucial aspect of its interaction. For example, in a study using β-glucosidase from honeybees, this compound exhibited competitive inhibition with a product inhibition constant (Kip) of 1.32 mM. nih.gov
| Enzyme Source | Inhibitor | Inhibition Constant (Kip) | Type of Inhibition |
|---|---|---|---|
| Honeybee (Apis cerana Fabr.) | This compound | 1.32 mM | Competitive |
This inhibition of β-glucosidase is significant because this class of enzymes is widespread and involved in various biological processes, including the breakdown of cellulose (B213188) and the activation of chemical defenses in plants. nih.govscbt.com
Structural Basis of Pseudo-Glycosyltransferase Catalysis
A remarkable aspect of this compound's interaction with certain enzymes is its ability to induce pseudo-glycosyltransferase activity. Enzymes like VldE, which are naturally involved in the biosynthesis of validamycin A, are considered pseudo-glycosyltransferases. plos.orgresearchgate.net VldE catalyzes the formation of a C-N bond between two cyclitol substrates to form this compound 7'-phosphate, a precursor to validamycin A. ebi.ac.ukplos.org
Structural studies of these enzymes have provided a detailed understanding of this catalysis. VldE belongs to the GT-B fold family of glycosyltransferases. plos.org Three-dimensional structures of VldE from Streptomyces hygroscopicus have been determined in various forms, including in complex with its product, this compound 7'-phosphate. plos.orgresearchgate.net These structures reveal that the enzyme's active site is located at the interface between its N-terminal and C-terminal domains. plos.org The binding of the substrates induces a conformational change, closing the active site around them. plos.org The elucidation of the VldE structure in complex with its products provides insight into the "internal return" mechanism by which the C-N coupling occurs with retention of the stereochemical configuration. plos.org This catalytic action, forming a non-glycosidic bond, is a hallmark of pseudo-glycosyltransferase activity and is central to the biosynthesis of this compound.
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Biological Efficacy
Chemical modifications of the Validoxylamine A scaffold have been explored to enhance its efficacy and broaden its spectrum of activity. Derivatization, especially through esterification, has proven to be a fruitful strategy for developing new analogues with improved pesticidal properties. nih.govresearchgate.net
The introduction of fatty acid ester groups to the this compound molecule has been shown to significantly enhance its antifungal activity against various plant pathogens, including Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov A study involving the synthesis of 30 novel this compound fatty acid esters (VAFAEs) found that most of these derivatives exhibited greater antifungal potency than the parent compound. nih.govresearchgate.net
The enhanced activity is likely due to the increased lipophilicity of the ester derivatives, which may facilitate their penetration through the fungal cell membrane. For instance, the derivative formed by reacting this compound with pentadecanoic acid (Compound 14) demonstrated a remarkable increase in efficacy against R. solani. nih.govresearchgate.net Its median effective concentration (EC₅₀) was measured at 0.01 μmol L⁻¹, a significant improvement over the 34.99 μmol L⁻¹ EC₅₀ of the unmodified this compound. nih.govresearchgate.net Another study highlighted a derivative, Compound I, which showed an EC₅₀ value of 13.03 μmol/L against the same pathogen. nyxxb.cn Furthermore, 21 of the 30 newly synthesized VAFAEs showed higher inhibitory activity against S. sclerotiorum than the parent compound. nih.gov
| Compound | Modification | Target Fungus | EC₅₀ (μmol L⁻¹) | Reference |
|---|---|---|---|---|
| This compound (VAA) | Parent Compound | Rhizoctonia solani | 34.99 | nih.gov, researchgate.net |
| Compound 14 (VAFAE) | Esterification with Pentadecanoic Acid | Rhizoctonia solani | 0.01 | nih.gov, researchgate.net |
| Compound I (Ester Derivative) | Esterification | Rhizoctonia solani | 13.03 | nyxxb.cn |
The derivatization of this compound has also been shown to improve its insecticidal properties. nih.gov In a study evaluating a series of fatty acid ester derivatives, 12 new compounds demonstrated enhanced insecticidal activity against the cowpea aphid, Aphis craccivora. nih.govresearchgate.net
The most notable of these was this compound oleic acid ester (Compound 21). This derivative exhibited a median lethal concentration (LC₅₀) of 39.63 μmol L⁻¹ against A. craccivora. nih.govresearchgate.net This potency is superior to that of Pymetrozine, a commercialized insecticide used for aphid control, which has an LC₅₀ of 50.45 μmol L⁻¹. nih.govresearchgate.net In a separate study, another ester derivative, Compound Ⅶ, was reported to cause 64.60% lethality to Aphis craccivora at a concentration of 500 mg/L. nyxxb.cn These findings underscore the potential of creating more effective and eco-friendly insecticides by modifying the this compound structure. nih.gov
| Compound | Modification | Target Insect | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 21 (VAFAE) | Esterification with Oleic Acid | Aphis craccivora | LC₅₀ | 39.63 μmol L⁻¹ | nih.gov, researchgate.net |
| Pymetrozine | Commercial Insecticide | Aphis craccivora | LC₅₀ | 50.45 μmol L⁻¹ | nih.gov, researchgate.net |
| Compound Ⅶ (Ester Derivative) | Esterification | Aphis craccivora | Lethality at 500 mg/L | 64.60% | nyxxb.cn |
Impact of Esterification on Antifungal Activity (e.g., against Rhizoctonia solani, Sclerotinia sclerotiorum)
Comparative Analysis with Validamycin Analogues
The biological activity of this compound is best understood when compared to its closely related analogues, such as Validamycin A, Valienamine (B15573), and Validamine (B1683471). These compounds share structural similarities, particularly the C7-cyclitol unit, but exhibit distinct efficacy profiles.
Validamycin A : Validamycin A is a pseudotrisaccharide that contains a this compound core. plos.orgoup.com It is widely used to control rice sheath blight. nih.gov Interestingly, Validamycin A itself is less potent as a direct trehalase inhibitor compared to this compound. oup.commdpi.com For example, against trehalase from R. solani, this compound has a Kᵢ value of 1.9 nM, whereas Validamycin A has an IC₅₀ of 72 μM. mdpi.com However, Validamycin A is more readily taken up by fungal cells. oup.commdpi.com Once inside the cell, it is hydrolyzed by a β-glucosidase to release the highly active this compound, making Validamycin A an effective prodrug. oup.comnih.gov Both compounds have also been shown to control tomato Fusarium wilt, not by direct antifungal action in vitro, but by inducing systemic acquired resistance in the plant. apsnet.orgapsnet.orgnih.gov
Valienamine : Valienamine is an unsaturated aminocyclitol that forms a key structural part of this compound and other glucosidase inhibitors like acarbose. nih.govnih.gov It is a potent α-glucosidase inhibitor in its own right and is considered the primary pharmacophore of Validamycin A. nih.govnih.gov The double bond within the cyclitol ring of Valienamine is a feature it shares with this compound. researchgate.net
Validamine : Validamine is the saturated counterpart to Valienamine and is the other aminocyclitol unit within the this compound structure. nih.govscispace.com Chemical degradation of this compound often results in a mixture of both Valienamine and Validamine. nih.govresearchgate.net While both are C7N aminocyclitols, the unsaturation in Valienamine is a key structural difference. oup.com Studies on analogues suggest that while the double bond is a feature of high-potency inhibitors, the specific configuration of the hydroxyl and hydroxymethyl groups is more critical for inhibitory activity. mdpi.comdokumen.pub
Design Principles for Enhanced Inhibitory Potency
SAR studies have illuminated several key principles for designing more potent inhibitors based on the this compound scaffold.
Enhancing Lipophilicity : The success of fatty acid ester derivatives demonstrates that increasing the lipophilicity of this compound can significantly boost its antifungal and insecticidal activity. nih.govresearchgate.net This strategy likely improves the compound's ability to cross the cell membranes of target organisms, leading to higher intracellular concentrations. nih.gov
The Prodrug Strategy : The relationship between Validamycin A and this compound serves as a model for prodrug design. oup.com Attaching a group, such as glucose, that facilitates uptake into the target cell, can overcome transport limitations. nih.govmdpi.com This group is then cleaved intracellularly to release the more potent pharmacophore, this compound. oup.com
Mimicking the Transition State : The potent inhibitory activity of this compound is attributed to its structure closely mimicking the transition-state of the trehalose (B1683222) substrate during enzymatic hydrolysis. researchgate.netnih.gov Future designs should aim to preserve or enhance this structural analogy to maintain strong binding to the trehalase active site.
Strategic Site-Specific Modifications : The location of structural modifications is crucial. For example, while esterification at certain hydroxyl groups enhances activity, attaching a D-glucosyl residue at the C-6' position of this compound results in a complete loss of trehalase inhibitory activity. nih.gov Conversely, substitution at the C-3 position does not cause a significant loss in activity. nih.gov This indicates that specific regions of the molecule are more tolerant to modification than others and that targeted derivatization is key to improving potency.
Advanced Research Applications
Validoxylamine A as a Biochemical Probe
The structural similarity of this compound to the disaccharide trehalose (B1683222) allows it to function as a highly specific biochemical probe, particularly for enzymes involved in carbohydrate processing. nih.gov This has enabled researchers to investigate complex metabolic networks and enzyme mechanisms with high precision.
This compound is a powerful tool for studying carbohydrate metabolism, primarily through its potent inhibition of the enzyme trehalase. Trehalase is critical for the energy metabolism of many fungi and insects, as it hydrolyzes trehalose into glucose. biosynth.com By inhibiting this enzyme, this compound disrupts the primary energy supply, leading to growth suppression or death of the organism.
In the plant pathogen Rhizoctonia solani, where trehalose is the main transportable carbohydrate, this compound-induced trehalase inhibition causes an accumulation of trehalose within the hyphae. apsnet.org This accumulation reduces the availability of usable carbohydrates at the hyphal tips, thereby suppressing their elongation and limiting the fungus's spread. apsnet.org Its utility extends to bacteriology; for instance, the parent compound validamycin A shows antibacterial effects against Xanthomonas campestris pv. campestris only when the bacterium is cultured on a medium containing trehalose as the sole carbohydrate source, highlighting the specificity of this metabolic disruption. apsnet.org Beyond fungi, researchers use this compound to probe carbohydrate and lipid metabolism changes in insects mediated by hypertrehalosemic hormones. jst.go.jp Some studies also report its ability to inhibit glucose isomerase, an enzyme that converts glucose to fructose (B13574), further demonstrating its utility in dissecting different aspects of carbohydrate metabolism. biosynth.com
This compound serves as a classic example of a competitive inhibitor, a molecule that directly competes with the substrate for binding to the enzyme's active site. wikipedia.org Its molecular structure closely mimics that of trehalose, allowing it to bind with high affinity to the trehalase active site, thereby blocking the natural substrate. nih.gov This potent competitive inhibition is quantified by its low inhibitor constant (Kᵢ) values against various trehalases. jst.go.jpresearchgate.net
Structural biology studies have provided profound insights into this inhibitory mechanism. The crystal structure of fungal trehalose-6-phosphate (B3052756) synthase (Tps1) in a complex with this compound has been resolved. asm.org This structural data visualizes the transition state of the enzyme-inhibitor complex, supporting an internal return-like catalytic mechanism and offering a deeper understanding of how this class of enzymes functions. asm.org
Inhibitor Constants (Kᵢ) of this compound Against Trehalase
| Organism | Enzyme | Inhibitor Constant (Kᵢ) | Reference |
|---|---|---|---|
| Insect (general) | Trehalase | 4.3 x 10-10 M | jst.go.jp |
| Rhizoctonia solani (fungus) | Trehalase | 1.9 x 10-9 M | researchgate.net |
Investigating Carbohydrate Metabolism Pathways
Scaffold for Novel Inhibitor Development
The robust and specific inhibitory activity of this compound makes it an ideal starting point, or scaffold, for the development of new, more potent, and selective inhibitors for various applications.
In the field of chemical glycobiology, which uses chemical tools to study the roles of carbohydrates in biology, this compound is a valuable molecule. nih.gov Its ability to mimic a natural disaccharide and inhibit a key carbohydrate-processing enzyme makes it a prime candidate for derivatization. nih.govresearchgate.net A significant area of exploration is the biosynthesis of this compound itself, which involves a unique class of enzymes known as pseudoglycosyltransferases (PsGTs). nih.gov Unlike typical glycosyltransferases that form C-O glycosidic bonds, PsGTs catalyze the formation of a non-glycosidic C-N bond, a discovery that expands the known enzymatic reactions available for synthetic and chemical biology applications. nih.govnih.gov
This compound is a promising lead compound for creating environmentally friendly ("green") pesticides due to its inherent antifungal and insecticidal properties. researchgate.net A key strategy involves the chemical modification of the this compound scaffold to enhance its biological activity and stability. Researchers have successfully synthesized novel fatty acid esters of this compound, with many of these derivatives showing significantly improved efficacy compared to the parent compound. researchgate.net This line of research has attracted funding from organizations like the Herman Frasch Foundation, which supports the design of novel antifungal and insecticidal agents based on the this compound scaffold. acs.org
Comparative Efficacy of this compound and Its Ester Derivative
| Compound | Target Organism | Measurement | Efficacy Value (µmol L-1) | Reference |
|---|---|---|---|---|
| This compound | Rhizoctonia solani | EC50 | 34.99 | |
| This compound Pentadecanoic Acid Ester (Compound 14) | Rhizoctonia solani | EC50 | 0.01 | |
| This compound Oleic Acid Ester (Compound 21) | Aphis craccivora | LC50 | 39.63 | researchgate.net |
Exploration in Chemical Glycobiology
Contribution to Natural Product Biosynthesis Research
The study of this compound has significantly advanced our understanding of how complex natural products are assembled in nature. It is a key biosynthetic intermediate of the agricultural antibiotic validamycin A. semanticscholar.org Elucidating its formation has unveiled novel enzymatic machinery and pathways.
The biosynthesis involves several key enzymes that have been identified and characterized. A pivotal step is the formation of a C-N bond to create this compound 7'-phosphate, a reaction catalyzed by a pseudo-glycosyltransferase named VldE. semanticscholar.orgnih.govtandfonline.com This enzyme couples two precursor molecules, GDP-valienol and validamine (B1683471) 7-phosphate. semanticscholar.org The discovery that a glycosyltransferase-like enzyme catalyzes such an unusual C-N linkage, rather than a typical C-O glycosidic bond, was a major finding. tandfonline.com Furthermore, the discovery of an entirely different biosynthetic pathway leading to this compound in the bacterium Actinosynnema mirum underscores the rich diversity of biosynthetic strategies that nature employs to create complex molecules. nih.gov This research has not only defined a new class of enzymes (PsGTs) but has also provided new tools for metabolic engineering, including the production of this compound in engineered host organisms like Streptomyces lividans. nih.govnih.gov
Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Reference |
|---|---|---|
| VldE (Pseudo-glycosyltransferase) | Catalyzes the non-glycosidic C-N coupling to form this compound 7'-phosphate. | semanticscholar.orgnih.gov |
| ValL (Synthase) | A 7-phosphate synthase essential for the biosynthesis pathway. | plos.org |
| VldH (Phosphatase) | Dephosphorylates this compound 7'-phosphate to yield this compound. | semanticscholar.org |
Future Directions and Methodological Innovations
Exploring Uncharted Biosynthetic Pathways
The biosynthesis of Validoxylamine A has been a subject of intense investigation, with the pathway in Streptomyces hygroscopicus being the most well-characterized. nih.gov However, recent discoveries have unveiled the existence of alternative, uncharted biosynthetic routes in other microorganisms, opening new avenues for research.
A significant breakthrough has been the discovery of a novel biosynthetic pathway to this compound in Actinosynnema mirum DSM 43827. nih.gov This was achieved through a combination of genome mining, gene knockouts, and comparative metabolomic studies. nih.gov This alternative pathway is distinct from the canonical pathway in S. hygroscopicus, suggesting a rich diversity in the enzymatic machinery for producing pseudosugar-containing natural products. nih.gov While the steps from valienone (B1250258) 7-phosphate to this compound are thought to be similar, the initial precursor and some of the enzymes are non-orthologous. nih.gov
The central enzyme in the known pathway, the pseudo-glycosyltransferase VldE, which catalyzes the unusual C-N bond formation between two cyclitol intermediates, remains a key target for study. nih.gov Understanding the intricate mechanism of VldE, which shares structural homology with trehalose-6-phosphate (B3052756) synthase (OtsA) but performs a non-glycosidic coupling, is crucial. nih.govresearchgate.net Future research will likely focus on characterizing the enzymes from these newly discovered pathways, which could offer novel biocatalysts for chemoenzymatic synthesis. The inactivation of the valB gene in S. hygroscopicus 5008, which encodes a sugar nucleotidyltransferase, was found to be essential for validamycin biosynthesis, highlighting the critical role of such enzymes in the pathway. nih.gov
Further exploration of microbial genomes using advanced bioinformatics tools like antiSMASH is expected to uncover more cryptic gene clusters responsible for the biosynthesis of this compound and its analogues. nih.govsimbhq.org These studies will not only expand our fundamental understanding of natural product biosynthesis but also provide new genetic tools for the engineered production of these valuable compounds.
Advanced Synthetic Strategies for Complex Analogues
The development of advanced synthetic strategies is paramount for generating complex analogues of this compound with potentially enhanced or novel biological activities. While the total synthesis of this compound has been achieved, researchers are now focusing on more efficient and modular approaches to create a diverse library of derivatives. dokumen.pub
One established method for producing this compound involves the enzymatic hydrolysis of its parent compound, validamycin A, using recombinant β-glucosidase. However, for generating novel analogues, chemical synthesis offers greater flexibility. Strategies have been developed starting from other natural products, such as validoxylamine B, involving steps like aziridine (B145994) formation and reductive cleavage.
Another promising approach utilizes branched-chain inosose derivatives. This strategy involves an intramolecular aldol (B89426) condensation to form the core cyclitol structure, followed by stereoselective functionalization and glycosylation. Although this method provides modularity for creating structural analogues, it has been limited by low yields. Future work will likely focus on optimizing these reaction conditions and exploring new catalytic systems to improve efficiency.
Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and pericyclic reactions like the Diels-Alder cycloaddition, offer powerful tools for constructing the complex carbocyclic core of this compound analogues. cardiff.ac.uk The application of stereoselective transformations, including asymmetric dihydroxylation and epoxidation, will be crucial for controlling the intricate stereochemistry of these molecules. cardiff.ac.uk
The synthesis of ester derivatives of this compound has already demonstrated the potential of this approach, leading to compounds with significantly improved antifungal and insecticidal activities. researchgate.net Future synthetic endeavors will likely target more complex modifications of the cyclitol rings and the secondary amine linkage, aiming to probe the structure-activity relationships in greater detail.
High-Throughput Screening and Mechanistic Studies of New Derivatives
To efficiently explore the biological potential of newly synthesized this compound analogues, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid evaluation of large compound libraries against various biological targets, accelerating the discovery of lead compounds with desired activities. nih.govmdpi.com
Recent studies have successfully employed this strategy to identify novel this compound derivatives with potent biological activities. For instance, a series of 30 novel fatty acid esters of this compound (VAFAEs) were synthesized and screened against several agricultural pathogens. researchgate.net This screening led to the discovery of derivatives with significantly enhanced antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum, as well as improved insecticidal activity against Aphis craccivora. researchgate.net
| Derivative | Target Organism | EC50 Value (μmol L⁻¹) | Improvement vs. VAA |
| Compound 14 (Pentadecanoic acid ester) | Rhizoctonia solani | 0.01 | >3000-fold |
| This compound (VAA) | Rhizoctonia solani | 34.99 | - |
| Unnamed VAFAE derivative | Aphis craccivora | 39.63 (LC50) | Outperformed commercial pesticides |
Table 1: Biological Activities of Screened this compound Derivatives researchgate.net
Mechanistic studies on these new derivatives are crucial for understanding the basis of their enhanced activity. The primary mechanism of action of this compound is the inhibition of trehalase, an essential enzyme for carbohydrate metabolism in fungi and insects. jst.go.jp Preliminary mechanistic studies on new ester derivatives suggest that they also target this enzyme. researchgate.net Future research will involve detailed kinetic studies to determine the inhibition constants (Ki) and the mode of inhibition for these new compounds. Furthermore, investigating their effects on other cellular pathways will provide a more comprehensive understanding of their biological effects. apsnet.org The use of advanced techniques like X-ray crystallography to study the binding of these derivatives to trehalase will offer structural insights for the rational design of even more potent inhibitors.
Computational Modeling for Rational Design of this compound Analogues
Computational modeling has emerged as a powerful tool in modern drug discovery, enabling the rational design of novel molecules with improved properties. mdpi.comacs.org In the context of this compound, computational approaches can be applied at various stages, from understanding its biosynthesis to designing new analogues with enhanced activity and specificity.
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interactions between this compound analogues and their biological targets, such as trehalase. researchgate.net For example, computational studies on the parent compound, validamycin A, have been used to elucidate its binding mode with tyrosinase, identifying key interacting residues. researchgate.net Similar approaches can be used to model the binding of new derivatives to trehalase, helping to explain the increased potency observed in screening assays.
Furthermore, computational methods are invaluable for studying the mechanism of the enzymes involved in the biosynthesis of this compound, such as the pseudo-glycosyltransferase VldE. nih.govresearchgate.net Understanding the transition state of the reaction catalyzed by VldE can guide the design of transition-state analogue inhibitors, which are often highly potent and specific. acs.org Quantum mechanical calculations can be employed to model the reaction mechanism and provide a basis for the rational design of such inhibitors. acs.org
The integration of artificial intelligence and machine learning in drug design is also a promising future direction. mdpi.com These technologies can be used to develop predictive models for the biological activity and pharmacokinetic properties of virtual compounds, allowing for the in-silico screening of vast chemical spaces before committing to chemical synthesis. This can significantly streamline the discovery process for new this compound-based therapeutics and agrochemicals.
Q & A
Q. What is the role of ValL in Validoxylamine A biosynthesis, and how can its essentiality be experimentally validated?
ValL, a 79-phosphate synthase, catalyzes a critical step in Val-A biosynthesis by converting validoxylamine to its phosphorylated intermediate. Gene inactivation experiments (e.g., deleting valL in Streptomyces hygroscopicus) result in complete loss of Val-A and this compound production, as confirmed by HPLC analysis. Complementation assays with cloned valL restore ~10% of wild-type yields, demonstrating its indispensability . Methodologically, this involves:
- Gene knockout : Using homologous recombination to disrupt valL.
- HPLC validation : Quantifying intermediates in culture broths.
- Complementation : Cloning valL into a thiostrepton-resistant vector for reintroduction.
Q. How does the structural architecture of ValL inform its catalytic mechanism?
ValL adopts a GT-B fold with two Rossmann domains and an active site at the domain interface. Structural comparisons with E. coli trehalose-6-phosphate synthase (OtsA) reveal conserved catalytic residues (e.g., Asp153, Arg254) but divergent loop conformations near the active site. Apo ValL exhibits disordered entrance loops, which stabilize upon mannose binding, suggesting substrate-induced conformational changes . Key methods include:
- X-ray crystallography : Resolving apo ValL (2.4 Å) and ValL/mannose complex (2.1 Å).
- Docking studies : Modeling this compound 7-phosphate (V7P) into the active site.
Q. What analytical techniques are used to quantify this compound and its intermediates?
Reverse-phase HPLC with UV detection (e.g., 210 nm) is standard for quantifying Val-A and this compound in fermentation broths. For phosphorylated intermediates like V7P, enzymatic assays coupled with LC-MS provide higher sensitivity .
Advanced Research Questions
Q. How do hydroxylation timing and substrate specificity impact this compound biosynthesis?
Hydroxylation occurs late in the pathway, as shown by substrate specificity assays of VldW, an α-ketoglutarate/Fe(II)-dependent dioxygenase. Validamine 7-phosphate (12) and this compound 7′-phosphate (13) are poor substrates for VldW, suggesting hydroxylation precedes phosphate group addition. This is tested via:
- In vitro enzyme assays : Incubating VldW with isotopically labeled intermediates.
- Chemical synthesis : Preparing intermediates (e.g., 12, 13) via reported protocols .
Q. What metabolomic approaches identify alternative biosynthetic pathways for this compound in actinomycetes?
Comparative metabolomics in Actinosynnema mirum reveals an alternative route from valienone 7-phosphate to Val-A, diverging from the canonical S. hygroscopicus pathway. Key steps include:
Q. How do structural variations in ValL’s active site influence catalytic efficiency compared to OtsA?
Mutagenesis studies reveal that replacing ValL’s Asp153 with OtsA’s Glu152 reduces activity by 90%, highlighting the role of electrostatic interactions in UDP-glucose binding. Methods include:
Q. What strategies improve the bioactivity of this compound derivatives?
Lipase-mediated esterification of Val-A generates derivatives with enhanced antifungal activity (e.g., Compound I, EC = 13.03 μM against Rhizoctonia solani). Key steps:
- Enzymatic synthesis : Using Candida antarctica lipase B.
- Bioactivity screening : Testing inhibition zones in agar diffusion assays .
Methodological Considerations
- Contradictions in evidence : While posits ValL’s role parallels OtsA’s SNi mechanism, highlights substrate specificity differences, suggesting divergent evolutionary adaptations.
- Data gaps : The exact regulatory mechanisms of ValL’s conformational changes remain unresolved. Cryo-EM studies are recommended for dynamic visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
